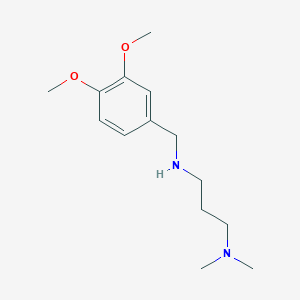

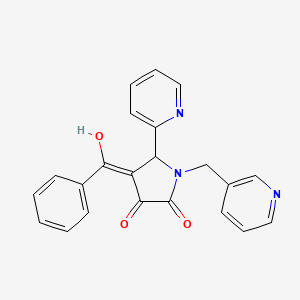

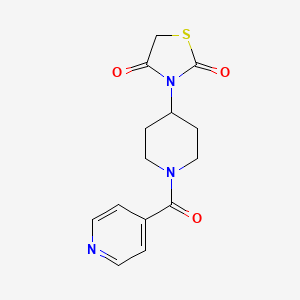

![molecular formula C8H4BrF3N2O3S B2762108 7-Bromoimidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate CAS No. 1803605-72-2](/img/structure/B2762108.png)

7-Bromoimidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“7-Bromoimidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate” is a chemical compound with the CAS Number: 1803605-72-2 . It has a molecular weight of 345.1 . It is usually in powder form .

Synthesis Analysis

The compound can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .Molecular Structure Analysis

The Inchi Code for the compound is 1S/C8H4BrF3N2O3S/c9-5-1-2-14-4-7 (13-6 (14)3-5)17-18 (15,16)8 (10,11)12/h1-4H .Chemical Reactions Analysis

In the presence of I2 and TBHP, N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage . Whereas 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added . The cyclization to form imidazopyridines was promoted by the further bromination .Physical And Chemical Properties Analysis

The compound is a powder and is stored at 4 degrees Celsius . It has a molecular weight of 345.1 .Aplicaciones Científicas De Investigación

Synthetic Methodology and Cross-Coupling Reactions

7-Bromoimidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate serves as a versatile electrophile in cross-coupling reactions. Palladium-catalyzed Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings allow researchers to access diverse arylated and heteroaryl compounds. These methods contribute to the synthesis of complex molecules.

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms . The hazard statements associated with the compound are H302, H315, H318, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

Mecanismo De Acción

Target of Action

Similar compounds have been known to target various enzymes and receptors

Mode of Action

It’s known that similar compounds can interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function .

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound .

Result of Action

Similar compounds have been known to induce various cellular responses .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 7-Bromoimidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets .

Propiedades

IUPAC Name |

(7-bromoimidazo[1,2-a]pyridin-2-yl) trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2O3S/c9-5-1-2-14-4-7(13-6(14)3-5)17-18(15,16)8(10,11)12/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVIDSFYHIKKBEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2C=C1Br)OS(=O)(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

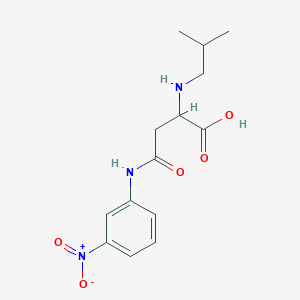

![6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2762031.png)

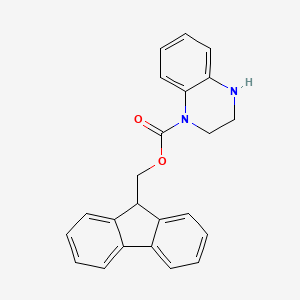

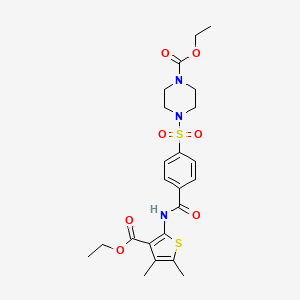

![N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2762033.png)

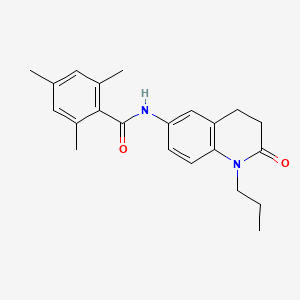

![N-(4-chlorophenyl)-2-(3-oxo-8-(4-(o-tolyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2762034.png)

![N-[1-(3-bromophenyl)ethyl]-2-phenylethene-1-sulfonamide](/img/structure/B2762036.png)

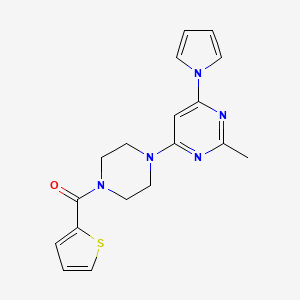

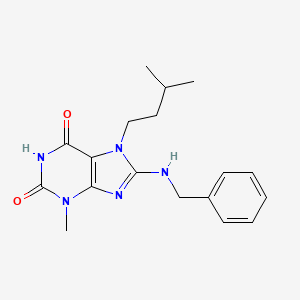

![8-(2-(diethylamino)ethyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2762043.png)